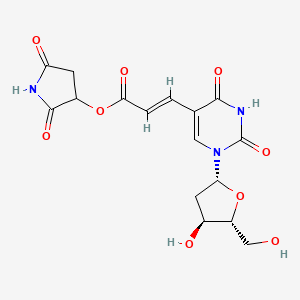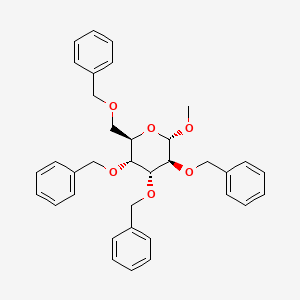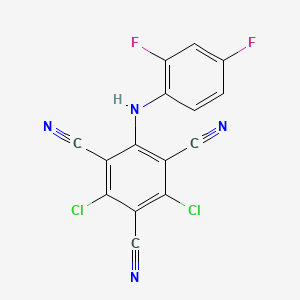
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,4-difluoroanilino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile is a complex organic compound with the molecular formula C15H4Cl2F2N4. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and nitrile groups, making it a highly functionalized aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-1,3,5-triazine with 2,4-difluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or thiols in solvents such as 1,4-dioxane or dichloroethane.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while coupling reactions would produce biaryl compounds.
科学的研究の応用
2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets. The presence of multiple halogen atoms and nitrile groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-dichloro-1,3,5-triazine: A precursor in the synthesis of the compound.
2,4-difluoroaniline: Another precursor used in the synthesis.
Other halogenated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,4-difluorobenzonitrile share some structural similarities.
Uniqueness
The uniqueness of 2,4-dichloro-6-[(2,4-difluorophenyl)amino]benzene-1,3,5-tricarbonitrile lies in its highly functionalized structure, which provides a versatile platform for various chemical transformations and applications. Its combination of chlorine, fluorine, and nitrile groups makes it distinct from other similar compounds .
特性
CAS番号 |
35727-88-9 |
|---|---|
分子式 |
C15H4Cl2F2N4 |
分子量 |
349.1 g/mol |
IUPAC名 |
2,4-dichloro-6-(2,4-difluoroanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C15H4Cl2F2N4/c16-13-8(4-20)14(17)10(6-22)15(9(13)5-21)23-12-2-1-7(18)3-11(12)19/h1-3,23H |
InChIキー |
RYWZYZZJILHHSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


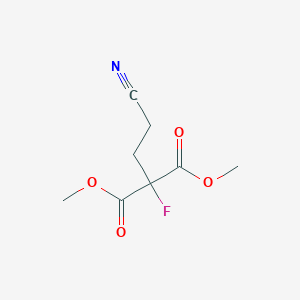
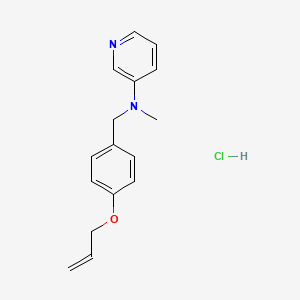
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
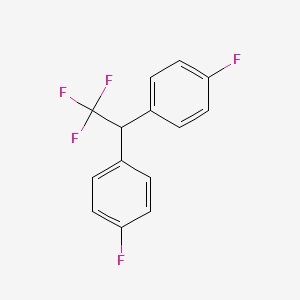
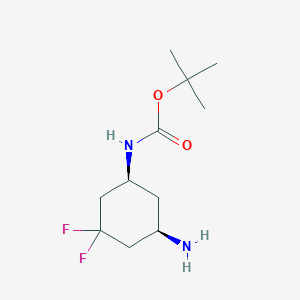


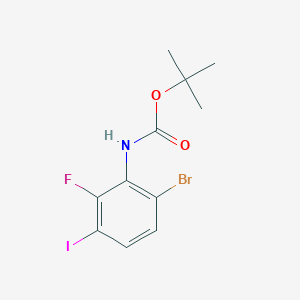
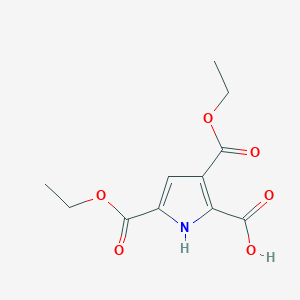

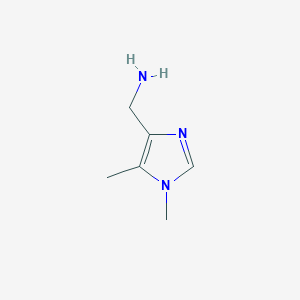
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
